molecular formula C19H16N4O2 B2571758 2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one CAS No. 2034323-78-7

2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one

Cat. No. B2571758
CAS RN: 2034323-78-7
M. Wt: 332.363
InChI Key: GINCAMIHUQLDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields of research. This molecule is commonly referred to as a pyridazinone derivative and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Chemical Reactions

  • A study reported the synthesis of various 1,2,4-triazoles starting from isonicotinic acid hydrazide, showcasing the versatility of pyridine derivatives in creating compounds with potential antimicrobial activities. This research highlights the importance of pyridine derivatives, like the 5-pyridin-4-yl moiety, in developing new pharmaceutical agents (Bayrak et al., 2009).
  • Another study focused on the ligand-free Cu-catalyzed [3 + 2] cyclization for synthesizing pyrrolo[1,2-a]quinolines, indicating the role of pyridine derivatives in facilitating novel synthesis routes under mild conditions (Yu et al., 2016).
  • Research on the synthesis of 6-(6'-arylpyridin-2'-yl) and 6-(4',6'-diarylpyridin-2'-yl)-3(4H)-oxo-1,4-benzothiazines under microwave irradiation conditions demonstrates the efficiency of using pyridine derivatives in synthesizing compounds with potential biological activities, leveraging microwave-assisted reactions for rapid synthesis (Ashok et al., 2006).

Biological Activities and Potential Applications

  • A publication describes the preparation of 1-(2-oxo-2-(pyridin-4-yl)ethyl)indoline-2,3-dione, which can be converted into key intermediates for the synthesis of ellipticine quinone, a compound with noted anticancer properties. This underscores the chemical's relevance in creating intermediates for pharmaceutical development (Ramkumar & Nagarajan, 2014).
  • Studies on the synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles report the antimicrobial activities of the synthesized compounds, indicating the utility of pyridine derivatives in developing agents with potential antimicrobial properties (Avan et al., 2013).

properties

IUPAC Name

2-[2-oxo-2-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c24-18-2-1-8-21-23(18)13-19(25)22-11-7-16-12-15(3-4-17(16)22)14-5-9-20-10-6-14/h1-6,8-10,12H,7,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINCAMIHUQLDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CN4C(=O)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)pyridazin-3(2H)-one

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